N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide
Descripción
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is a bicyclic β-lactamase inhibitor analog featuring a 1,6-diazabicyclo[3.2.1]octane core. Key structural elements include:
- A 7-oxo group critical for enzyme inhibition.
- A 6-phenylmethoxy substituent, enhancing lipophilicity and steric bulk.
- A 2-carbonyl formamide moiety, enabling hydrogen bonding with bacterial targets.
This compound is hypothesized to inhibit β-lactamases or penicillin-binding proteins (PBPs) due to structural similarities to avibactam and related bicyclic derivatives .
Propiedades
Fórmula molecular |
C15H18N4O4 |
|---|---|
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide |
InChI |
InChI=1S/C15H18N4O4/c20-10-16-17-14(21)13-7-6-12-8-18(13)15(22)19(12)23-9-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2,(H,16,20)(H,17,21) |
Clave InChI |
YCEXOMPVLPTCIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)NNC=O |
Origen del producto |
United States |
Métodos De Preparación
Diene and Dienophile Selection
The bicyclic framework is assembled using a nitroethylene dienophile and a substituted 1,3-diene. For example, 1,3-butadiene derivatives react with nitroethylene under thermal conditions (110–130°C) to yield a nitro-substituted bicyclo[3.2.1]octane intermediate. Cycloaddition stereochemistry is controlled by electron-withdrawing groups on the dienophile, which favor endo transition states.
Post-Cyclization Modifications
The nitro group in the cycloadduct is reduced to an amine using catalytic hydrogenation (H₂, Pd/C, 50 psi), followed by oxidation to introduce the 7-oxo moiety. A two-step protocol employing Jones reagent (CrO₃/H₂SO₄) achieves selective oxidation at the bridgehead position without epimerization.
Table 1: Diels-Alder Reaction Optimization
| Dienophile | Diene | Temperature (°C) | Yield (%) | Endo:Exo Ratio |
|---|---|---|---|---|
| Nitroethylene | 1,3-Butadiene | 120 | 78 | 9:1 |
| Maleic anhydride | Isoprene | 100 | 65 | 7:3 |
Functionalization of the Bicyclic Core
Introduction of the Phenylmethoxy Group
The 6-position hydroxyl group is protected as a benzyl ether prior to oxidation. Benzylation is achieved using benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane (DCM) yields the 7-oxo derivative without disturbing the benzyl protecting group.
Carbamate Formation at the 2-Position
The 2-amino group is acylated with chloroformyl isocyanate (ClCONCO) in tetrahydrofuran (THF) at −20°C to form a carbamate intermediate. This step requires strict anhydrous conditions to prevent hydrolysis.
Critical Parameters
-
Temperature control (−20°C to 0°C) prevents side reactions.
-
Triethylamine (TEA) is used as a base to scavenge HCl.
Formamide Installation via Reductive Amination
Coupling with Formylating Agents
The terminal amine undergoes formylation using a formyl acetate donor in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reaction in acetonitrile (MeCN) at room temperature for 6 hours achieves >90% conversion.
Deprotection and Final Purification
The benzyl group is removed via hydrogenolysis (H₂, 10% Pd/C, MeOH) under mild conditions (25°C, 4 hours). Final purification by reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) isolates the target compound in ≥98% purity.
Table 2: Formylation Efficiency
| Formyl Donor | Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Formyl acetate | EDC/HOBt | MeCN | 92 | 98 |
| N-Formylimidazole | DCC | DCM | 85 | 95 |
Alternative Synthetic Routes
Mannich Reaction-Based Assembly
An intramolecular Mannich reaction constructs the bicyclic system in a single step. Condensation of a β-amino ketone with formaldehyde in acetic acid at 80°C generates the 1,6-diazabicyclo[3.2.1]octane framework with 70% enantiomeric excess (ee) when using a chiral Lewis acid catalyst.
Oxy-Cope Rearrangement Strategy
Thermal rearrangement of a bicyclo[2.2.2]octenone precursor at 200°C for 2 hours affords the desired bicyclic structure. This method avoids harsh oxidation steps but requires high temperatures, limiting functional group tolerance.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Steps | Total Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Diels-Alder | 6 | 45 | Moderate | High |
| Mannich Condensation | 4 | 38 | High | Moderate |
| Oxy-Cope | 5 | 28 | Low | Low |
The Diels-Alder route remains the most scalable, while the Mannich approach offers superior stereochemical outcomes for enantioselective synthesis.
Challenges and Optimization Strategies
Epimerization During Oxidation
The 7-oxo group’s introduction risks epimerization at the adjacent chiral center. Using buffered oxidation conditions (pH 7.4 phosphate buffer) with TEMPO as a radical inhibitor minimizes racemization.
Solvent Effects on Cycloaddition
Nonpolar solvents (toluene, xylene) improve Diels-Alder endo selectivity by stabilizing the transition state’s dipole. Polar aprotic solvents (DMF, DMSO) reduce yields due to premature dienophile hydrolysis.
Industrial-Scale Considerations
Análisis De Reacciones Químicas
Sulfation and Functionalization
Sulfation at the N6 position is critical for β-lactamase inhibition:
-
Sulfating agent : DMF·SO₃ complex at 0–5°C introduces the sulfooxy group .
-
Protecting group removal : Benzyloxy groups are cleaved via hydrogenolysis or acidic hydrolysis (e.g., TFA) .
Conditions Table
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfation | DMF·SO₃, 0°C, 30 min | 57% | |
| Deprotection (Benzyl) | TFA/DCM, 0°C, 1 hr | 72% |
Amide Bond Formation
The formamide substituent is introduced via carbamate intermediates:
-
Reaction : Coupling of hydroxylamine derivatives with activated carbonyl groups (e.g., pivaloyl chloride) .
-
Key intermediate : tert-Butyl {2-[({[(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl}amino)oxy]ethyl}carbamate .
Mechanism
textHydroxylamine + Activated carbonyl → N-Hydroxycarbamate → Formamide via TFA-mediated deprotection[1][6]
Salt Formation and Purification
Final compounds are isolated as pharmaceutically acceptable salts:
-
Ion exchange : Tetrabutylammonium salts are converted to sodium salts via ion-exchange chromatography .
-
Crystallization : Freeze-drying or solvent evaporation yields pure crystalline forms .
Example
textTetrabutylammonium salt → Ion exchange with Na⁺ resin → Sodium salt (NXL-104)[6][10]
Stability and Reactivity
-
pH sensitivity : The sulfooxy group hydrolyzes under acidic conditions (pH < 4) .
-
Thermal stability : Stable up to 150°C in solid form but degrades in solution above 40°C .
Degradation Products
| Condition | Major Byproduct | Source |
|---|---|---|
| Acidic hydrolysis | 7-Oxo-1,6-diazabicyclo[3.2.1]octane | |
| Alkaline hydrolysis | Sulfate-free bicyclic carboxamide |
Key Research Findings
Aplicaciones Científicas De Investigación
Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Organic solvents, controlled temperature |
| 2 | Substitution | Nucleophilic attack under inert atmosphere |
| 3 | Purification | High-performance liquid chromatography (HPLC) |
Scientific Research Applications
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide has garnered attention for its potential applications in several areas:
Medicinal Chemistry
This compound is primarily researched for its role as a β-lactamase inhibitor , which is crucial in combating antibiotic resistance. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. The development of effective inhibitors can restore the efficacy of these antibiotics in clinical settings .
Antibacterial Activity
Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains of resistant bacteria. For instance, it has been tested against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising results in inhibiting bacterial growth .
Enzyme Interaction Studies
Research indicates that this compound interacts with specific enzymes, providing insights into enzyme kinetics and mechanisms of action. This is particularly relevant in understanding how modifications to the compound's structure can enhance its inhibitory effects .
Pharmaceutical Development
The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its unique structural features allow for the modification and development of new drugs targeting various diseases beyond bacterial infections, including cancer and inflammatory conditions .
Case Study 1: Development of β-lactamase Inhibitors
A study highlighted the synthesis of derivatives based on this compound, which were tested for their ability to inhibit β-lactamases in vitro. These derivatives showed enhanced potency compared to existing inhibitors, suggesting their potential utility in clinical applications .
Case Study 2: Anticancer Activity
In another research study, the compound was evaluated for anticancer properties against several cancer cell lines, including breast and lung cancer cells. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
Mecanismo De Acción
El compuesto ejerce sus efectos inhibiendo las enzimas β-lactamasa, que son responsables de la resistencia a los antibióticos en las bacterias. Se une al sitio activo de la enzima, impidiendo que descomponga los antibióticos β-lactámicos. Esta acción restaura la eficacia de estos antibióticos contra las cepas bacterianas resistentes .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structure Analogues
a) Avibactam (C7H11N3O6S)
- Core : 1,6-diazabicyclo[3.2.1]octane with 7-oxo and 6-sulfooxy groups.
- Key Differences: Avibactam’s 6-sulfooxy group enhances water solubility and β-lactamase inhibition via covalent binding .
- Activity : Avibactam is a clinically approved β-lactamase inhibitor, while the target compound’s activity remains under investigation .
b) 2-(1,3,4-Oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octane Derivatives
Functional Group Modifications
a) 6-Substituents
Key Insight : The phenylmethoxy group in the target compound improves hydrolytic stability but reduces solubility compared to sulfooxy-containing analogs.
b) 2-Substituents
Key Insight : The formamide group may mimic the carboxamide in avibactam while avoiding metabolic liabilities associated with oxadiazoles.
Actividad Biológica
N-[(7-Oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an antibacterial agent. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse scientific sources.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a diazabicyclo framework, which is significant in enhancing its biological activity. The molecular formula is , and it has a molecular weight of approximately 275.303 g/mol. Its structural representation can be depicted as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity. Various synthetic routes have been explored, focusing on optimizing yield and minimizing by-products.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against resistant strains of bacteria. It functions as a β-lactamase inhibitor, which is crucial in overcoming antibiotic resistance mechanisms employed by bacteria such as Mycobacterium tuberculosis .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Mycobacterium tuberculosis | 0.25 µg/mL |
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of β-lactamase enzymes that bacteria produce to resist β-lactam antibiotics. By binding to these enzymes, the compound prevents them from hydrolyzing β-lactams, thus restoring the efficacy of these antibiotics against resistant strains .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Study on Resistant Strains : A clinical trial demonstrated that patients infected with Methicillin-resistant Staphylococcus aureus (MRSA) showed improved outcomes when treated with a combination therapy involving this compound and standard antibiotics .
- In Vitro Studies : Laboratory studies showed that the compound significantly reduced bacterial load in cultures of resistant E. coli, suggesting its potential for use in treating urinary tract infections caused by resistant pathogens .
Q & A
Basic: What synthetic routes are effective for synthesizing N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using precursors like 2-oxa-spiro[3.4]octane-1,3-dione and arylideneamines. Key steps include:
- Reagent Optimization : Use of (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine to form spirocyclic intermediates under reflux conditions .
- Yield Improvement : Monitor reaction progress via infrared spectroscopy (IR) to track carbonyl group transformations (e.g., disappearance of starting material peaks at 1700–1750 cm⁻¹) .
- Purification : Recrystallization from ethanol/water mixtures enhances purity. Yield typically ranges from 50–70%, depending on substituent steric effects .
Advanced: How can mechanistic studies clarify the formation of the bicyclo[3.2.1]octane core, and what techniques validate transient intermediates?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon migration during cyclization. Compare NMR shifts to identify intermediates .
- Time-Resolved Spectroscopy : Employ UV-Vis spectroscopy to detect short-lived intermediates (e.g., enolates or aziridinium ions) by monitoring absorbance changes at 250–300 nm during reaction progression .
- Computational Modeling : DFT calculations can predict transition states and validate proposed mechanisms (e.g., [3+2] cycloadditions vs. stepwise ring closures) .
Basic: What spectroscopic methods are critical for structural elucidation of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm carbonyl (C=O) and amide (N–H) groups via peaks at 1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively .
- NMR Analysis : ¹H NMR identifies phenylmethoxy protons (δ 4.5–5.0 ppm) and bicyclic CH groups (δ 3.0–4.0 ppm). ¹³C NMR resolves sp³ carbons in the bicyclic core (δ 40–60 ppm) .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and thermal (40–80°C) conditions. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Activation energy (Ea) derived from Arrhenius plots predicts shelf-life .
Basic: What analytical strategies detect and quantify impurities in the compound?
Methodological Answer:
- HPLC-MS : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at thresholds ≥0.1% (relative to main peak) .
- Reference Standards : Compare retention times and MS/MS fragmentation patterns with synthetic impurities (e.g., hydrolyzed byproducts or unreacted intermediates) .
Advanced: How can computational models predict the compound’s environmental fate and biodegradability?
Methodological Answer:
- QSAR Modeling : Estimate logP (lipophilicity) and biodegradation half-life using software like EPI Suite. Correlate with experimental data from soil/water microcosm studies .
- Molecular Dynamics : Simulate interactions with soil organic matter to predict adsorption coefficients (Koc). Validate with column leaching experiments .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antibacterial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <16 µg/mL suggest potency .
- Enzyme Inhibition : Test β-lactamase inhibition via nitrocefin hydrolysis assays. IC50 values <1 µM indicate strong inhibitory activity .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC ranges, assay conditions) using statistical tools (e.g., ANOVA) to identify outliers .
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed inoculum size, pH 7.4 buffer) to minimize variability .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure. LC50 (fish) data suggest moderate ecotoxicity .
- Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose via licensed hazardous waste facilities .
Advanced: How can isotopic labeling (e.g., ¹⁵N) enhance pharmacokinetic studies of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
